2,2-Dimethylpropane-1,3-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;terephthalic acid
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Overview
Description
2,2-Dimethylpropane-1,3-diol: , 2-ethyl-2-(hydroxymethyl)propane-1,3-diol , and terephthalic acid 2-ethyl-2-(hydroxymethyl)propane-1,3-diol is a structural isomer of neopentyl glycol and shares similar applicationsTerephthalic acid is an aromatic dicarboxylic acid primarily used in the production of polyethylene terephthalate (PET) and polyester fibers .
Preparation Methods
2,2-Dimethylpropane-1,3-diol: is synthesized industrially by the aldol reaction of formaldehyde and isobutyraldehyde, forming hydroxypivaldehyde. This intermediate can be converted to neopentyl glycol by either a Cannizzaro reaction with excess formaldehyde or by hydrogenation using palladium on carbon .
2-ethyl-2-(hydroxymethyl)propane-1,3-diol: can be synthesized through similar methods, involving the reaction of formaldehyde with isobutyraldehyde, followed by reduction.
Terephthalic acid: is produced industrially by the oxidation of p-xylene with oxygen in the presence of a cobalt-manganese catalyst.
Chemical Reactions Analysis
2,2-Dimethylpropane-1,3-diol: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aldehydes or acids.
Esterification: Reacts with carboxylic acids to form esters and water.
Polymerization: Can initiate the polymerization of isocyanates and epoxides.
2-ethyl-2-(hydroxymethyl)propane-1,3-diol: exhibits similar reactivity due to its structural similarity to neopentyl glycol.
Terephthalic acid: primarily undergoes esterification reactions to form polyethylene terephthalate (PET) and other polyesters. It can also react with alcohols to form esters .
Scientific Research Applications
2,2-Dimethylpropane-1,3-diol: is used in the synthesis of polyesters, which are employed in the production of paints, lubricants, and plasticizers. It enhances the stability of polyesters towards heat, light, and water . It is also used in the synthesis of cyclic carbonates and phosphorochloridates .
2-ethyl-2-(hydroxymethyl)propane-1,3-diol: shares similar applications due to its structural similarity.
Terephthalic acid: is extensively used in the production of polyethylene terephthalate (PET), which is used in plastic bottles, food packaging, and polyester fibers . It is also used in the synthesis of liquid crystal polymers and other high-performance materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethylpropane-1,3-diol and 2-ethyl-2-(hydroxymethyl)propane-1,3-diol involves their ability to form stable polyesters and esters. These compounds enhance the stability of the resulting polymers towards heat, light, and water .
Terephthalic acid: acts as a precursor in the synthesis of polyethylene terephthalate (PET) by reacting with ethylene glycol. The resulting polymer exhibits excellent mechanical and thermal properties, making it suitable for various applications .
Comparison with Similar Compounds
2,2-Dimethylpropane-1,3-diol: and 2-ethyl-2-(hydroxymethyl)propane-1,3-diol are similar to other diols such as ethylene glycol and propylene glycol . their branched structure provides enhanced stability to the resulting polymers .
Terephthalic acid: is similar to other aromatic dicarboxylic acids such as isophthalic acid and phthalic acid . its para-substituted structure provides superior properties to the resulting polymers, making it more suitable for high-performance applications .
Properties
CAS No. |
53808-40-5 |
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Molecular Formula |
C19H32O9 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2,2-dimethylpropane-1,3-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;terephthalic acid |
InChI |
InChI=1S/C8H6O4.C6H14O3.C5H12O2/c9-7(10)5-1-2-6(4-3-5)8(11)12;1-2-6(3-7,4-8)5-9;1-5(2,3-6)4-7/h1-4H,(H,9,10)(H,11,12);7-9H,2-5H2,1H3;6-7H,3-4H2,1-2H3 |
InChI Key |
FCRIJAPTRAYPIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)CO.CC(C)(CO)CO.C1=CC(=CC=C1C(=O)O)C(=O)O |
Related CAS |
53808-40-5 |
Origin of Product |
United States |
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